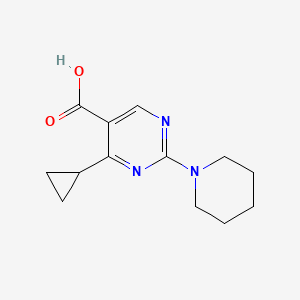

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Description

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C13H17N3O2 This compound features a pyrimidine ring substituted with a cyclopropyl group at the 4-position, a piperidin-1-yl group at the 2-position, and a carboxylic acid group at the 5-position

Properties

IUPAC Name |

4-cyclopropyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-12(18)10-8-14-13(15-11(10)9-4-5-9)16-6-2-1-3-7-16/h8-9H,1-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMIBZMEUNARNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)C3CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst such as rhodium or copper.

Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrimidine ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a halogenated pyrimidine, using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-yl group or the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, with the CAS number 1284686-48-1, is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, potential therapeutic uses, and implications in research.

Medicinal Chemistry

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. The presence of the piperidine ring enhances its bioactivity, potentially increasing its efficacy against certain cancer cell lines.

Neuropharmacology

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Initial studies indicate that it may modulate neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression.

Biochemical Research

In biochemical assays, 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid has been used to explore enzyme inhibition and receptor binding. Its ability to act as an inhibitor or modulator of specific enzymes can provide insights into metabolic pathways and disease mechanisms.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further modifications, leading to the development of novel derivatives with enhanced properties. Researchers utilize it in the synthesis of more complex molecules for various applications.

Case Study 1: Anticancer Studies

A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrimidine derivatives, including 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting a mechanism involving apoptosis induction.

Case Study 2: Neuroactive Properties

In a pharmacological evaluation published in European Journal of Pharmacology, the compound was tested for its effects on serotonin receptors. The findings revealed that it acts as a partial agonist at certain serotonin receptor subtypes, indicating potential use in treating mood disorders.

Case Study 3: Synthetic Applications

Research detailed in Organic Letters highlighted the use of this compound as a building block for synthesizing more complex heterocycles. The study demonstrated efficient methodologies for modifying the compound to yield derivatives with improved biological activity.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid: Similar structure with a phenyl group instead of a cyclopropyl group.

2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid: Similar structure with a pyridinyl group instead of a piperidin-1-yl group.

4-Cyclopropyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid: Similar structure with a morpholinyl group instead of a piperidin-1-yl group.

Uniqueness

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS Number: 1284686-48-1) is a pyrimidine derivative notable for its unique structural features, including a cyclopropyl group and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C13H17N3O2

- Molecular Weight : Approximately 247.3 g/mol

- IUPAC Name : 4-cyclopropyl-2-(1-piperidinyl)-5-pyrimidinecarboxylic acid

Biological Activity

The biological activity of 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is largely inferred from studies on structurally similar compounds. Research indicates that derivatives of pyrimidine can exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.

Antibacterial Activity

Studies have shown that related compounds possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, monomeric alkaloids with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound Name | MIC (mg/mL) | Bacterial Target |

|---|---|---|

| 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | TBD | TBD |

| Example Compound A | 0.0039 | S. aureus |

| Example Compound B | 0.025 | E. coli |

The mechanism by which 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid exerts its biological effects is likely related to its ability to inhibit specific enzymes or interfere with cellular processes. Pyrimidines are known to play critical roles in nucleic acid synthesis and other biochemical pathways, suggesting that this compound may impact DNA or RNA synthesis .

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on alkaloids revealed that modifications on the piperidine ring could enhance antibacterial activity, indicating the potential for optimizing derivatives of 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid for improved efficacy .

- Pharmacokinetics : The pharmacokinetic properties of similar compounds suggest that the presence of the piperidine ring influences solubility and permeability, which are crucial for absorption and distribution in biological systems .

- Synthetic Pathways : Various synthetic methodologies for producing this compound have been explored, often involving multi-step processes that yield high purity and yield suitable for further biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.